Allyl butyrate Allyl butyrate Allyl butyrate, also known as allocopr or fema 2021, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Allyl butyrate exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Allyl butyrate has been primarily detected in urine. Within the cell, allyl butyrate is primarily located in the cytoplasm. Allyl butyrate has a sweet, apricot, and fruity taste.
Brand Name: Vulcanchem
CAS No.: 2051-78-7
VCID: VC1960275
InChI: InChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h4H,2-3,5-6H2,1H3
SMILES: CCCC(=O)OCC=C
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

Allyl butyrate

CAS No.: 2051-78-7

Cat. No.: VC1960275

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Allyl butyrate - 2051-78-7

Specification

CAS No. 2051-78-7
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name prop-2-enyl butanoate
Standard InChI InChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h4H,2-3,5-6H2,1H3
Standard InChI Key RMZIOVJHUJAAEY-UHFFFAOYSA-N
SMILES CCCC(=O)OCC=C
Canonical SMILES CCCC(=O)OCC=C
Boiling Point 142.0 °C
Melting Point -80.0 °C
-80 °C
-80°C

Introduction

Chemical Identity and Basic Properties

Allyl butyrate, also known by its IUPAC name prop-2-enyl butanoate, is an organic compound with a molecular formula of C₇H₁₂O₂ and molecular weight of 128.17 g/mol. Its structure consists of an allyl group (CH₂=CH-CH₂-) connected to a butyrate group (CH₃CH₂CH₂COO-) through an ester linkage.

Physical and Chemical Properties

The physical and chemical characteristics of allyl butyrate are essential for understanding its behavior in various applications and environmental contexts.

Table 1: Physical and Chemical Properties of Allyl Butyrate

PropertyValue
CAS Number2051-78-7
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
Physical StateColorless to slightly yellow liquid
Density0.902 g/mL at 25°C
Boiling Point44-45°C at 15 mm Hg
Melting Point-62.68°C (estimated)
Flash Point107°F (approximately 41.7°C)
Vapor Pressure13.332 hPa at 39.67°C
Water Solubility1.233 g/L at 25°C
LogP2.2
OdorSweet pungent fruity green pineapple waxy tropical (at 10% in dipropylene glycol)

The compound exhibits good solubility in most organic solvents but limited solubility in water, as reflected by its LogP value of 2.2 . Its relatively low boiling point and moderate vapor pressure indicate volatility under standard conditions, which contributes to its effectiveness as a flavoring agent where aroma delivery is important .

Chemical Reactivity

Allyl butyrate contains an allyl group with a carbon-carbon double bond that makes it susceptible to addition reactions, particularly with electrophiles. The ester functional group can undergo hydrolysis under acidic or basic conditions, yielding allyl alcohol and butyric acid. This reactivity profile is significant for understanding both its applications and its metabolic fate in biological systems .

Synthesis and Production Methods

Traditional Synthesis

The conventional synthesis of allyl butyrate typically involves an esterification reaction between allyl alcohol and butyric acid in the presence of a catalyst:

CH₂=CHCH₂OH + CH₃CH₂CH₂COOH → CH₂=CHCH₂OCOCH₂CH₂CH₃ + H₂O

This reaction is commonly catalyzed by concentrated sulfuric acid or p-toluenesulfonic acid in benzene as a solvent. The water produced during the reaction is often removed to drive the equilibrium toward product formation .

Enzymatic Synthesis

Recent research has explored enzymatic methods for the synthesis of alkyl butyrates, which could potentially be applied to allyl butyrate production. Studies have demonstrated that cutinase enzymes, particularly immobilized Rcut, can efficiently catalyze the esterification of butyric acid with various alcohols in organic solvents such as isooctane .

These enzymatic approaches offer several advantages over traditional chemical synthesis, including milder reaction conditions, higher selectivity, and reduced environmental impact. Research has shown that immobilized cutinase can maintain synthesis efficiency for at least 5 days, allowing for continuous production of alkyl butyrates .

CompoundLD₅₀ ValueSpecies
Allyl butyrate250 mg/kg bwRats
Allyl hexanoate218-393 mg/kg bwRats
Allyl hexanoate280 mg/kg bwGuinea pigs
Allyl heptanoate500 mg/kg bwRats
Allyl heptanoate630 mg/kg bwMice
Allyl isovalerate230 mg/kg bwRats

These data suggest that allyl butyrate's toxicity is comparable to other short-chain allyl esters but less toxic than the parent allyl alcohol, which has an LD₅₀ of 64 mg/kg bw in rats .

Repeated Dose Toxicity

Studies on repeated exposure to allyl esters have established that hepatotoxicity is the critical effect of concern. While specific data for allyl butyrate is limited, the OECD has conducted read-across studies for allyl esters, including allyl butyrate.

Based on these studies, the No Observed Adverse Effect Level (NOAEL) for allyl butyrate is estimated to be 0.10 mmol/kg/day for hepatotoxicity, corresponding to a hazard assessment value (D value) of 0.06 mg/kg/day .

Table 3: Repeated Dose Toxicity Data for Allyl Esters (from OECD read-across study)

CompoundNOAEL (mmol/kg/day)Critical EffectD value (mg/kg/day)
Allyl acetate0.25Hepatocyte necrosis, bile duct hyperplasia0.13
Allyl propionate0.10 (read-across)Hepatotoxicity0.06
Allyl butyrate0.10 (read-across)Hepatotoxicity0.06
Allyl pentanoate0.10 (read-across)Hepatotoxicity0.07
Allyl hexanoate0.10Hepatic fibrosis, focal necrosis, bile duct proliferation0.08

The main effects observed in repeated dose studies with allyl esters include liver, stomach, and hematopoietic system damage in rats and mice .

Metabolism and Toxicity Mechanisms

Metabolic Pathways

The metabolism of allyl butyrate follows pathways common to allyl esters and plays a crucial role in its toxicity profile. Based on studies with related compounds, allyl butyrate is metabolized primarily through:

  • Hydrolysis of the ester bond by carboxylesterases to produce allyl alcohol and butyric acid

  • Oxidation of allyl alcohol to acrolein by alcohol dehydrogenase

  • Further metabolism of acrolein and butyric acid through various pathways

In vitro studies have confirmed that allyl butyrate undergoes metabolic hydrolysis, and this has been supported by in silico predictions . This metabolic activation is critical to understanding the compound's toxicity.

Mechanism of Hepatotoxicity

The hepatotoxicity of allyl butyrate and related allyl esters is attributed primarily to the metabolic release of allyl alcohol, which is subsequently converted to the highly reactive acrolein. Acrolein can react with cellular nucleophiles, particularly protein sulfhydryl groups, leading to cellular damage and hepatotoxicity .

This metabolic activation explains why the liver is the primary target organ for toxicity in repeated dose studies with allyl esters. The pathway involves:

  • Enzymatic hydrolysis of the ester to release allyl alcohol

  • Conversion of allyl alcohol to acrolein by alcohol dehydrogenase in the liver

  • Reaction of acrolein with cellular components causing oxidative stress and cellular damage

This mechanism is consistent across various allyl esters, regardless of the carboxylic acid moiety, explaining the similarity in their hepatotoxic effects .

Applications and Industrial Uses

Fragrance Applications

As mentioned earlier, the International Fragrance Association (IFRA) has delisted allyl butyrate from its transparency list, which may have implications for its future use in fragrances .

Polymer Science and Materials

Allyl butyrate has applications in polymer science, particularly in the synthesis of functionalized polymers. The allyl group provides a reactive site for polymerization or further functionalization, making it valuable in creating specialized materials.

Research has explored the use of allyl-functionalized compounds in the synthesis of poly(ester-urethane)s containing polylactide (PLA) or polyhydroxybutyrate (PHB) segments . While these studies don't specifically focus on allyl butyrate, they illustrate the utility of allyl-functionalized compounds in polymer applications.

Research Applications

Allyl butyrate serves as a model compound in various research areas:

  • Atmospheric chemistry studies have investigated its oxidation by OH radicals and Cl atoms to understand the environmental fate of unsaturated esters

  • Structure-activity relationship studies have used allyl butyrate and related esters to establish correlations between chemical structure and biological effects, particularly toxicity

  • Enzymatic catalysis research has included allyl butyrate among the substrates studied for developing green chemistry approaches to ester synthesis

Research Findings and Future Directions

Read-Across Studies for Toxicity Assessment

The OECD has conducted extensive read-across studies for allyl esters, including allyl butyrate, to develop a comprehensive understanding of their toxicological profiles. These studies have established that allyl esters share common metabolic pathways and toxicity mechanisms, allowing for the prediction of toxicity parameters for compounds with limited experimental data .

This approach is particularly valuable for allyl butyrate, as it allows regulatory authorities and manufacturers to make informed safety assessments without requiring extensive animal testing. The predicted NOAEL of 0.10 mmol/kg/day for hepatotoxicity provides a basis for establishing safety guidelines for human exposure .

Enzymatic Synthesis Research

Recent research has focused on developing enzymatic methods for the synthesis of alkyl butyrates, which could potentially be applied to allyl butyrate production. Studies have shown that immobilized cutinase enzymes can efficiently catalyze the esterification of butyric acid with various alcohols in organic solvents .

These enzymatic approaches offer several advantages, including:

  • Milder reaction conditions

  • Higher selectivity

  • Reduced environmental impact

  • Potential for continuous production

For example, one study demonstrated that immobilized Rcut cutinase could maintain synthesis efficiency for at least 5 days, producing up to 452 mM butyl butyrate by adding 100 mM substrate daily . While this research focused on butyl butyrate rather than allyl butyrate, the principles could likely be extended to allyl butyrate synthesis.

Atmospheric Chemistry

Studies on the atmospheric oxidation of unsaturated esters, including allyl butyrate, have provided insights into their environmental fate. Research has shown that OH radical and Cl atoms reactions with allyl butyrate proceed primarily by addition to the carbon-carbon double bond .

These reactions lead to the formation of multifunctional products containing hydroxy/chlorine, carbonyl, and ester functionalities. Understanding these transformation pathways is essential for assessing the environmental impact of allyl butyrate and related compounds .

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